molecular formula C8H16ClN B110583 1-(3-Chloropropyl)piperidine CAS No. 1458-63-5

1-(3-Chloropropyl)piperidine

Cat. No. B110583
CAS RN: 1458-63-5
M. Wt: 161.67 g/mol
InChI Key: HDDNBUNZJIQDBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chloropropyl piperidine derivatives has been achieved through various methods. For instance, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride was synthesized by reductive amination of 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol . Another synthesis approach involved the preparation of 1-piperidino-1-trimethylsilyloxycyclopropane from the piperidide of 3-chloropropionic acid, which can react with various nucleophiles . Additionally, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride was synthesized from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane .

Molecular Structure Analysis

The molecular structure of chloropropyl piperidine derivatives has been extensively studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was determined, and its conformational analysis was studied by DFT . Similarly, the crystal structure of 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one was analyzed, revealing a slightly distorted chair conformation of the piperidin-4-one ring .

Chemical Reactions Analysis

The reactivity of chloropropyl piperidine derivatives with various nucleophiles has been demonstrated. Cyclopropanone equivalents prepared from 3-chloropropionic acid were shown to react with nucleophiles to form pyrroles, pyrrolines, and pyrrolizidines . Moreover, the effects of substituents on the reactivity of 1,3-dicarbonyl compounds in multicomponent reactions catalyzed by bromodimethylsulfonium bromide were studied, leading to the formation of functionalized piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropropyl piperidine derivatives have been characterized through various analytical techniques. Spectral data analysis, molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis have been employed to describe the properties of these compounds . Additionally, the bioactivity of these compounds has been assessed, with some derivatives showing inhibitory activities against fungi and potential activity against prostate-specific membrane protein .

Scientific Research Applications

Synthesis and Analytical Characterization

1-(3-Chloropropyl)piperidine serves as a crucial intermediate in the synthesis of various psychoactive and pharmaceutical compounds. Wallach et al. (2014) demonstrated its role in the synthesis of psychoactive arylcyclohexylamines, vital for neuropharmacological research. Their study highlighted the importance of analytical characterization techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, in the identification and analysis of these compounds (Wallach et al., 2014).

Novel Synthesis Methods

The compound has been central to developing new synthesis methods for related chemical structures. Smaliy et al. (2011) proposed an innovative method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, using 1-(3-Chloropropyl)piperidine as a starting material (Smaliy et al., 2011).

Bioactivity Studies

Studies have also explored the bioactivity of compounds derived from 1-(3-Chloropropyl)piperidine. Unluer et al. (2016) conducted cytotoxicity and carbonic anhydrase inhibitory activities of Mannich bases having a piperidine moiety derived from 1-(3-Chloropropyl)piperidine, indicating its significance in drug development and biological research (Unluer et al., 2016).

Catalytic Applications

A Ghorbani‐Choghamarani and Azadi (2015) study showcased the use of Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles, derived from 1-(3-Chloropropyl)piperidine, as a novel catalyst in the synthesis of organic compounds, highlighting its role in enhancing the efficiency and sustainability of chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).

Antimicrobial Activity

The compound's derivatives have been studied for their antimicrobial properties. Vinaya et al. (2009) evaluated the efficacy of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, synthesized from 1-(3-Chloropropyl)piperidine, against bacterial and fungal pathogens, indicating its potential in addressing plant diseases and exploring new antimicrobial agents (Vinaya et al., 2009).

Safety And Hazards

When handling “1-(3-Chloropropyl)piperidine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-(3-chloropropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDNBUNZJIQDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163164
Record name Piperidine, 1-(3-chloropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)piperidine

CAS RN

1458-63-5
Record name 1-(3-Chloropropyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1458-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-(3-chloropropyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(3-chloropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-bromo-3-chloropropane (65.6 g, 0.417 mol) and piperidine (62 ml, 0.625 mol) in anhydrous THF (200 ml) was heated to reflux for 24 h. The mixture was cooled to RT and filtered to remove solids. The organics were concentrated under in vacuo. The resultant residue was taken up in 2N HCl and washed twice with ethyl acetate. The aqueous layer was basicified with 2N NaOH to pH 14. The compound was extracted three times with ethyl acetate and the combined organics dried over anhydrous magnesium sulfate. The solution was then concentrated under reduced pressure to give the desired compound as a yellowish oil.
Quantity
65.6 g
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reactant
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62 mL
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Quantity
200 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

N-(3-Chloropropyl)-piperidine hydrochloride (97% purity from Aldrich Chemicals) (100 g) was dissolved in water (150 mL) and saturated aqueous potassium carbonate (250 mL) was slowly added to it. Also, 10N sodium hydroxide (25 mL) and diethyl ether (250 mL) were added and the mixture was stirred for one hour. The layers were separated; the organic layer was dried over anhydrous potassium carbonate and concentrated on a Büchi Labortechnik AG Rotavapor® evaporator to give the title compound (77.2 g, 94.4%), which was used without purification for the next reactions.
Quantity
100 g
Type
reactant
Reaction Step One
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Quantity
150 mL
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250 mL
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25 mL
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250 mL
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reactant
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Yield
94.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
PA Petukhov, J Zhang, AP Kozikowski… - Journal of medicinal …, 2002 - ACS Publications
A series of novel N- and 3α-modified piperidine-based analogues of cocaine were synthesized and tested for their ability to inhibit reuptake of DA, 5-HT, and NE by the DA, 5-HT, and …
Number of citations: 18 pubs.acs.org
K Šindelář, J Holubek, I Koruna… - Collection of …, 1990 - cccc.uochb.cas.cz
Modified syntheses of the title compounds used the enhanced reactivity of the aromatic fluorine atom in exchange reactions and proceeded via fluorinated intermediates. 2-(2-…
Number of citations: 0 cccc.uochb.cas.cz
W Malinka, M Kaczmarz, B Filipek, J Sapa, B Glod - Il Farmaco, 2002 - Elsevier
Starting from isothiazolopyridine-1,1-dioxide (1), corresponding derivatives of 3-aryl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxide (6) possessing the 3-[4-(substituted-phenyl)…
Number of citations: 67 www.sciencedirect.com
B Gatto, O Tabarrini, S Massari… - ChemMedChem …, 2009 - Wiley Online Library
Novel 2‐phenylquinolones aimed at the Tat–TAR complex were synthesized and tested. Derivatives characterized by precise modifications of the quinolone nucleus and to the side …
KK Laali, A Jamalian, GL Borosky - Journal of Physical Organic …, 2016 - Wiley Online Library
Imidazolium ionic liquids (IMILs) with a piperidine moiety appended via variable length methylene spacers (with n = 1–4) were studied computationally to assess their potential to act as …
Number of citations: 2 onlinelibrary.wiley.com
NMO Assadawi - 2022 - ro.uow.edu.au
A series of fourteen new nickel Schiff base complexes was synthesised by a two-step procedure. Initially 2, 4, 6-trihydroxybenzaldehyde was reacted with 1-(2-chloroethyl) piperidine …
Number of citations: 0 ro.uow.edu.au
J Svoboda, J Paleček - Collection of Czechoslovak chemical …, 1995 - cccc.uochb.cas.cz
The title compounds were prepared from pyridine-4-carboxamide. Its alkylation with 2-chloroethanol or 3-chloropropanol, followed by hydrogenation gave 1-substituted piperidine-4-…
Number of citations: 1 cccc.uochb.cas.cz
KJ Davis, C Richardson, JL Beck, BM Knowles… - Dalton …, 2015 - pubs.rsc.org
As part of a program of preparing metal complexes which exhibit unique affinities towards different DNA structures, we have synthesised the novel Schiff base complex N,N′-bis-4-(…
Number of citations: 55 pubs.rsc.org
M Amon, X Ligneau, JC Camelin… - ChemMedChem …, 2007 - Wiley Online Library
Different (3‐phenoxypropyl)piperidine derivatives have been coupled to fluorescent moieties (5‐dimethylaminonaphthalene‐1‐sulfonyl, carbazol‐9‐ylcarbonyl, 2‐cyanoisoindol‐1‐yl, 2…
Y Zhang, CR Yang, X Tang, SL Cao, TT Ren… - Bioorganic & Medicinal …, 2016 - Elsevier
A series of quinazoline derivatives bearing piperazine-1-carbodithioate moiety at the C4-position were synthesized using piperidine and 1-bromo-3-chloropropane as starting materials …
Number of citations: 14 www.sciencedirect.com

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